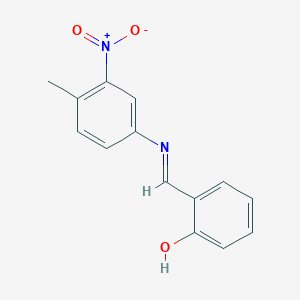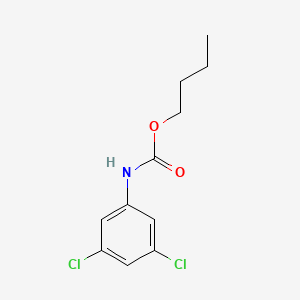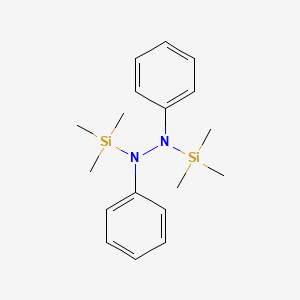
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is an organosilicon compound that has garnered interest due to its unique structural properties and potential applications in various fields of chemistry. This compound features two trimethylsilyl groups and two phenyl groups attached to a hydrazine core, making it a versatile molecule for synthetic and functionalization studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine can be synthesized through several methods. One common approach involves the reaction of 1,2-diphenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organosilicon chemistry can be applied. Large-scale synthesis would likely involve optimized reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organosilicon compounds and can be used in the study of silicon-based π-electron systems.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl groups provide steric protection and can be selectively removed or substituted, allowing for the introduction of different functional groups. This versatility makes it a valuable intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(trimethylsilyl)benzene: Similar in structure but lacks the hydrazine core.
1,2-Bis(trimethylsilyl)ethane: Another related compound with different reactivity due to the absence of phenyl groups.
1,2-Bis(trimethylsilyl)-1,2-disilacyclohexene: Features a silicon-silicon double bond, offering unique electronic properties.
Uniqueness
1,2-Bis(trimethylsilyl)-1,2-diphenylhydrazine is unique due to its combination of trimethylsilyl and phenyl groups attached to a hydrazine core. This structure provides a balance of steric protection and reactivity, making it a versatile compound for various synthetic applications.
Eigenschaften
CAS-Nummer |
5994-95-6 |
|---|---|
Molekularformel |
C18H28N2Si2 |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
1,2-diphenyl-1,2-bis(trimethylsilyl)hydrazine |
InChI |
InChI=1S/C18H28N2Si2/c1-21(2,3)19(17-13-9-7-10-14-17)20(22(4,5)6)18-15-11-8-12-16-18/h7-16H,1-6H3 |
InChI-Schlüssel |
KZVGBFZABXRJFE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N(C1=CC=CC=C1)N(C2=CC=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


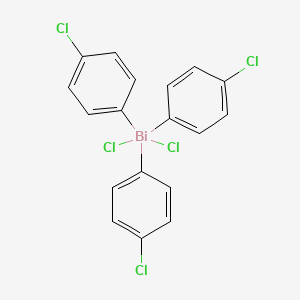
![N-ethyl-N-methyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B11956440.png)
![2-Methoxy-6-[(pyridin-2-ylamino)methyl]phenol](/img/structure/B11956445.png)
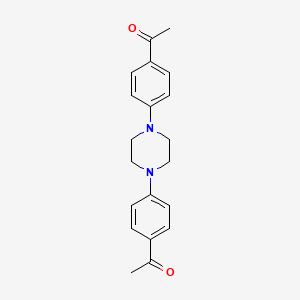



![N-{(E)-[4-(dimethylamino)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B11956464.png)
![n,o-Bis[(benzyloxy)carbonyl]tyrosine](/img/structure/B11956469.png)

